4-Chlorobenzo[f]isoquinoline
CAS No.: 32081-28-0
Cat. No.: VC1878443
Molecular Formula: C13H8ClN
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
![4-Chlorobenzo[f]isoquinoline - 32081-28-0](/images/structure/VC1878443.png)
Specification
CAS No. | 32081-28-0 |
---|---|
Molecular Formula | C13H8ClN |
Molecular Weight | 213.66 g/mol |
IUPAC Name | 4-chlorobenzo[f]isoquinoline |
Standard InChI | InChI=1S/C13H8ClN/c14-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-15-13/h1-8H |
Standard InChI Key | SHQLTRRYZVBEMR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CN=C3Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CN=C3Cl |
Introduction
Chemical Identity and Structure
4-Chlorobenzo[f]isoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by a fused ring system consisting of a benzene ring and a pyridine ring. The compound features a chlorine atom at position 4 of the isoquinoline structure, which significantly influences its chemical and biological properties. This compound is identified in chemical databases and literature through several standardized identification systems.
Identification Parameters
The compound is primarily identified by its CAS registry number 32081-28-0 and is commonly abbreviated as CBIQ in scientific literature . The systematic naming follows IUPAC nomenclature, with additional identifiers provided to ensure unambiguous reference in chemical databases and research publications.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
Chemical Name | 4-Chlorobenzo[f]isoquinoline |
CAS Number | 32081-28-0 |
Molecular Formula | C13H8ClN |
Molecular Weight | 213.66 g/mol |
IUPAC Name | 4-chlorobenzo[f]isoquinoline |
Standard InChI | InChI=1S/C13H8ClN/c14-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-15-13/h1-8H |
Standard InChIKey | SHQLTRRYZVBEMR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CN=C3Cl |
Structural Features
The molecular structure of 4-Chlorobenzo[f]isoquinoline consists of a benzo[f]isoquinoline core with a chlorine substituent at position 4. This arrangement creates a planar, conjugated system that contributes to its physicochemical properties and biological interactions. The presence of the chlorine atom enhances the compound's lipophilicity and influences its binding affinity to target proteins .
Physicochemical Properties
4-Chlorobenzo[f]isoquinoline exhibits distinct physicochemical properties that influence its behavior in various chemical and biological systems. These properties are critical for understanding its potential applications in research and drug development.
Physical Properties
The compound appears as an off-white solid under standard conditions. It possesses physical characteristics that align with its molecular structure and atomic composition .
Table 2: Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Appearance | Off-white |
Density | 1.312±0.06 g/cm³ |
Boiling Point | 400.3±18.0 °C (Predicted) |
Flash Point | 228.2 °C |
Refractive Index | 1.728 |
Solubility and Partition Coefficient
The solubility profile of 4-Chlorobenzo[f]isoquinoline indicates its preferential dissolution in organic solvents rather than aqueous media, consistent with its relatively high lipophilicity as indicated by its partition coefficient (XLogP3) .
Parameter | Value |
---|---|
Water Solubility | Limited |
DMSO Solubility | 15 mg/mL |
XLogP3 | 4.3 |
pKa | 3.21±0.30 (Predicted) |
Biological Activity and Pharmacological Properties
The most significant aspect of 4-Chlorobenzo[f]isoquinoline lies in its biological activity, particularly its interaction with ion channels relevant to cystic fibrosis pathophysiology. Research has demonstrated specific pharmacological effects that distinguish it from other compounds in its class.
Ion Channel Activation
4-Chlorobenzo[f]isoquinoline has been identified as an activator of multiple ion channels, with particular significance in epithelial ion transport systems .
Table 3: Ion Channel Targets
Target | Function | Effect |
---|---|---|
CFTR | Chloride channel | Activation of wild-type and ΔF508 mutant forms |
KCNN4 | Intermediate-conductance calcium-sensitive K+ channel | Activation |
The dual activation of these channels is particularly significant as they work in concert to promote epithelial chloride secretion, which is impaired in cystic fibrosis patients .
Unique Activation of ΔF508 CFTR
What distinguishes 4-Chlorobenzo[f]isoquinoline from other benzoquinolines (such as 7,8- and 5,6-benzoquinoline) is its ability to activate the ΔF508 CFTR mutant form, which is present in approximately 75% of patients with cystic fibrosis . This characteristic makes it particularly valuable as a research tool and potential therapeutic scaffold. While other benzoquinolines can activate normal CFTR, they fail to activate this most common mutant form .
Mechanism of Action
The activation of CFTR by 4-Chlorobenzo[f]isoquinoline appears to involve direct interaction with the channel protein, enhancing its opening probability. Simultaneously, its activation of KCNN4 potassium channels works synergistically to create an electrochemical gradient that promotes chloride secretion across epithelial membranes .
In studies using heterologous expression systems and airway epithelial cell lines such as Calu-3, 4-Chlorobenzo[f]isoquinoline has demonstrated consistent activating effects on these ion channels, promoting increased chloride secretion .
Research Applications
The unique properties of 4-Chlorobenzo[f]isoquinoline have positioned it as a valuable tool in several research contexts, particularly in investigations related to cystic fibrosis and epithelial ion transport.
Ion Channel Research
As a dual activator of CFTR and KCNN4 channels, 4-Chlorobenzo[f]isoquinoline serves as a useful pharmacological probe for studying ion channel functions in various cell types and tissues . The compound's ability to activate both wild-type and mutant CFTR allows researchers to investigate differential responses and potential rescue mechanisms for defective ion transport.
Cystic Fibrosis Research
In cystic fibrosis research, 4-Chlorobenzo[f]isoquinoline offers significant value due to its activation of the ΔF508 CFTR mutant . This property enables the study of potential therapeutic strategies aimed at restoring function to the most common mutant form of CFTR. Studies using this compound have contributed to understanding the mechanisms of channel dysfunction and potential approaches for functional restoration .
Drug Development Platform
Given its unique pharmacological profile, 4-Chlorobenzo[f]isoquinoline represents a novel chemical scaffold for developing therapeutic agents targeting cystic fibrosis . The compound's structure can serve as a starting point for medicinal chemistry efforts to develop derivatives with enhanced potency, selectivity, and pharmacokinetic properties .
Classification Category | Designation |
---|---|
Acute Toxicity | Category 3, Oral |
Skin Irritation | Category 2 |
Eye Damage | Category 1 |
Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |
Current Research and Future Directions
Research on 4-Chlorobenzo[f]isoquinoline continues to evolve, with several promising directions emerging from recent studies.
Current Research Status
Current research on 4-Chlorobenzo[f]isoquinoline remains relatively limited compared to other pharmacological agents, but studies on similar isoquinoline derivatives suggest multiple potential applications. The compound's unique ability to activate both wild-type and ΔF508 mutant CFTR channels positions it as an important research tool in cystic fibrosis studies .
Recent investigations have focused on understanding the structural basis for the compound's activity and exploring potential modifications to enhance its pharmacological properties .
Future Research Directions
Several promising research directions emerge from the current understanding of 4-Chlorobenzo[f]isoquinoline:
-
Structure-activity relationship studies to identify the molecular determinants of its unique activation profile
-
Development of more potent and selective derivatives based on the 4-Chlorobenzo[f]isoquinoline scaffold
-
Investigation of its effects in primary cell cultures and animal models of cystic fibrosis
-
Exploration of potential applications beyond cystic fibrosis, particularly in other disorders involving epithelial ion transport dysfunction
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume